1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-2-3-5-13(11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSWNNZXPFWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with o-tolylamine under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including cyclization and amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide, highlighting variations in substituents and their implications:
Key Observations :
- Substituent Impact: The o-tolylamino group in the target compound differs from phenylamino (3D) by introducing a methyl group at the ortho position.
- Hybrid Structures : Compound 9 () combines piperidine-4-carboxamide with a chlorothiophen-oxadiazole moiety, demonstrating the utility of hybrid scaffolds in enhancing bioactivity. Such hybrids are absent in the target compound but suggest design strategies for optimizing antiviral or antimicrobial profiles.
- Heterocyclic Additions : Compound 27g () incorporates an indole-carbonyl group linked to a pyridin-4-yl ethyl chain. While structurally distinct from the target compound, its high yield (80%) and alphavirus inhibition highlight the importance of aromatic/heterocyclic appendages in modulating potency .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methyl groups on aromatic rings (e.g., o-tolyl) may reduce susceptibility to oxidative metabolism, extending half-life relative to unsubstituted analogs .
Q & A
Q. What are the optimized synthetic routes for 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
The compound’s synthesis typically involves multi-step reactions, starting with piperidine-4-carboxamide derivatives and introducing the o-tolylaminoethyl-oxo moiety via coupling agents like carbodiimides. Key steps include:
- Amide bond formation : Reacting piperidine-4-carboxamide with 2-chloroacetyl chloride, followed by substitution with o-toluidine under basic conditions.
- Purification : Column chromatography or recrystallization to isolate intermediates and final products . Critical parameters include temperature (e.g., reflux for acylations) and solvent choice (e.g., DMF for polar intermediates). Impurities often arise from incomplete substitution or side reactions, necessitating rigorous analytical validation .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR spectroscopy : Confirms regiochemistry (e.g., piperidine ring substitution) and detects residual solvents.
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted o-toluidine).
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups . X-ray crystallography is recommended for resolving ambiguous stereochemistry, though it requires high-quality crystals .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
- HPLC monitoring : Detects degradation products (e.g., hydrolysis of the oxoethyl group). Store in inert atmospheres (argon) at −20°C to prevent oxidation .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating this compound’s bioactivity in enzyme inhibition assays?
- Target selection : Prioritize kinases (e.g., PI3K, MAPK) or proteases based on structural analogs’ activity .
- Dose-response assays : Use IC50 determinations with ATP-competitive assays for kinases.
- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450) to assess selectivity . Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Substituent modifications : Replace the o-tolyl group with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance binding affinity.
- Piperidine ring substitution : Introduce methyl groups at the 3-position to improve metabolic stability.
- Bioisosteric replacements : Replace the carboxamide with a sulfonamide to reduce plasma protein binding . Validate hypotheses using molecular docking (e.g., AutoDock Vina) and in vitro ADME assays .
Q. What strategies are recommended to resolve contradictions in reported bioactivity data across different experimental models?
Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Mitigation strategies include:
- Standardized protocols : Adopt consensus guidelines (e.g., NIH assay standards).
- Cross-validation : Replicate results in orthogonal models (e.g., primary cells vs. immortalized lines).
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
Q. How can computational modeling predict this compound’s interaction with biological targets lacking crystallographic data?
- Homology modeling : Generate 3D structures of targets (e.g., GPCRs) using templates from the PDB.
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) . Validate predictions with mutagenesis studies (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
